Quipazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigating Serotonin Function:

- Serotonin Receptor Agonist: Quipazine acts as a non-selective serotonin receptor agonist, meaning it directly stimulates various types of serotonin receptors in the brain. This allows researchers to study the effects of serotonin activation on different neural processes .

- Modeling Serotonin-Related Disorders: By mimicking the effects of serotonin, quipazine can be used to model certain aspects of serotonin-related disorders like depression and anxiety in animal models .

Studying Neural Signaling:

- Head-Twitch Response: Quipazine induces a characteristic "head-twitch" response in rodents, which is a specific behavioral endpoint used to assess drug effects on serotonin signaling pathways .

- Investigating Gq/11 Signaling: Recent research suggests quipazine may influence a specific signaling pathway in the brain called the Gq/11 pathway, which is involved in various cellular functions .

Other Potential Applications:

- Antidepressant Potential: Quipazine was initially investigated as a potential antidepressant due to its serotonin-modulating effects; however, it was never developed for clinical use .

- Oxytocic Effects: Limited research suggests quipazine may also have oxytocic properties, meaning it could potentially stimulate uterine contractions, but further investigation is needed .

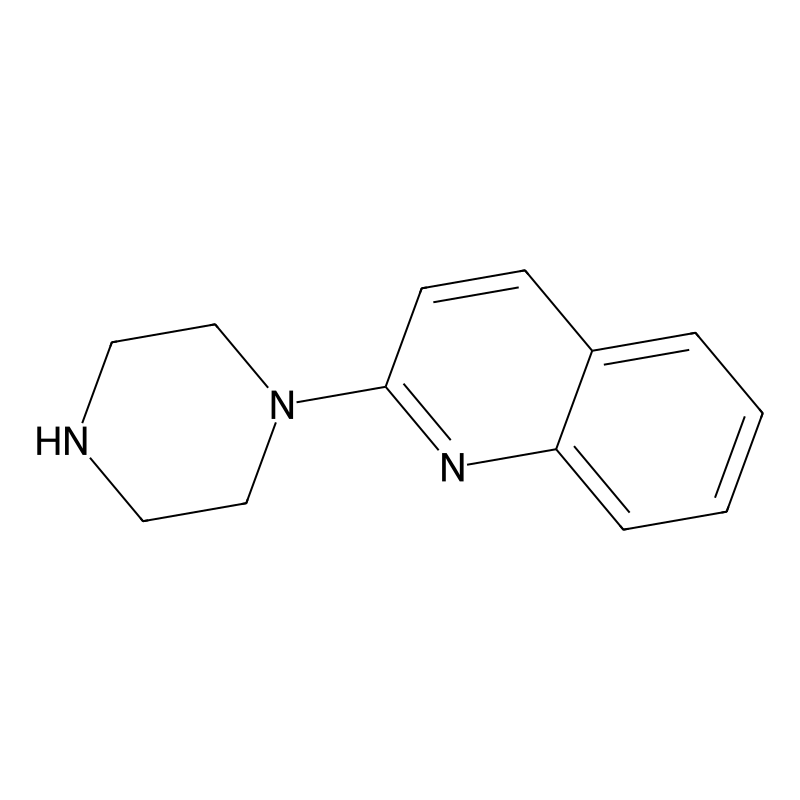

Quipazine is a compound belonging to the piperazine family, primarily recognized for its serotonergic activity. Initially developed as an antidepressant, it has garnered attention in scientific research due to its interaction with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes. Its chemical formula is , with a molar mass of approximately 213.284 g/mol . Despite its potential, quipazine was never fully developed for clinical use.

- Starting Materials: The primary reactants are 2-chloroquinoline and piperazine.

- Reaction Conditions: The reaction typically requires appropriate solvents and conditions that facilitate nucleophilic substitution.

- Purification: The product is purified through standard organic chemistry techniques such as recrystallization or chromatography .

Quipazine exhibits a range of biological activities, primarily as a serotonin reuptake inhibitor and a nonselective agonist at several serotonin receptors. It has been shown to produce significant effects in animal models, including:

- Psychedelic-like Effects: Quipazine induces head-twitch responses and other behaviors consistent with psychedelic activity in rodents and primates .

- Serotonin Receptor Binding: It binds effectively to 5-HT2A and 5-HT3 receptors, influencing various physiological responses such as smooth muscle contraction and neurotransmitter release .

While quipazine has demonstrated robust activity in preclinical studies, it failed to produce psychedelic effects in humans at doses up to 25 mg due to side effects associated with 5-HT3 receptor activation .

Quipazine's applications are primarily confined to research settings:

- Neuroscience Research: It is used to study serotonin receptor dynamics and the mechanisms underlying psychedelic effects.

- Pharmacological Studies: Quipazine serves as a tool for exploring serotonin-related pathways and potential therapeutic targets for mood disorders .

Research has elucidated quipazine's interactions with various serotonin receptors:

- 5-HT2A Receptor: Quipazine acts as an agonist, promoting signaling pathways associated with this receptor type. Studies indicate that it enhances inositol monophosphate accumulation, similar to classic psychedelics like 2,5-dimethoxy-4-iodoamphetamine (DOI) .

- Comparative Activity: Quipazine's activity profile has been compared to other serotonergic compounds, revealing unique binding characteristics and effects on behavior in animal models .

Quipazine shares structural similarities with several other compounds within the piperazine class. Here are some notable comparisons:

Quipazine's unique structure allows it to interact specifically with serotonin receptors while exhibiting a distinct pharmacological profile compared to these similar compounds. Its ability to act as both an agonist and a reuptake inhibitor sets it apart within the realm of serotonergic agents.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Related CAS

Other CAS

Wikipedia

Dates

Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice

Mario de la Fuente Revenga, Urjita H Shah, Nima Nassehi, Alaina M Jaster, Prithvi Hemanth, Salvador Sierra, Malgorzata Dukat, Javier González-MaesoPMID: 33400504 DOI: 10.1021/acschemneuro.0c00291

Abstract

Known classic psychedelic serotonin 2A receptor (5-HTR) agonists retain a tryptamine or phenethylamine at their structural core. However, activation of the 5-HT

R can be elicited by drugs lacking these fundamental scaffolds. Such is the case of the N-substituted piperazine quipazine. Here, we show that quipazine bound to and activated 5-HT

R as measured by [

H]ketanserin binding displacement, Ca

mobilization, and accumulation of the canonical G

signaling pathway mediator inositol monophosphate (IP

)

and

. Additionally, quipazine induced via 5-HT

R an expression pattern of immediate early genes (IEG) in the mouse somatosensory cortex consistent with that of classic psychedelics. In the mouse head-twitch response (HTR) model of psychedelic-like action, quipazine produced a lasting effect with high maximal responses during the peak effect that were successfully blocked by the 5-HT

R antagonist M100907 and absent in 5-HT

R knockout (KO) mice. The acute effect of quipazine on HTR appeared to be unaffected by serotonin depletion and was independent from 5-HT

R activation. Interestingly, some of these features were shared by its deaza bioisostere 2-NP, but not by other closely related piperazine congeners, suggesting that quipazine might represent a distinct cluster within the family of psychoactive piperazines. Together, our results add to the mounting evidence that quipazine's profile matches that of classic psychedelic 5-HT

R agonists at cellular signaling and behavioral pharmacology levels.

Stimulation of 5-HT2A receptors recovers sensory responsiveness in acute spinal neonatal rats

Hillary E Swann, Sierra D Kauer, Jacob T Allmond, Michele R BrumleyPMID: 28004950 DOI: 10.1037/bne0000176

Abstract

Quipazine is a 5-HT-receptor agonist that has been used to induce motor activity and promote recovery of function after spinal cord injury in neonatal and adult rodents. Sensory stimulation also activates sensory and motor circuits and promotes recovery after spinal cord injury. In rats, tail pinching is an effective and robust method of sacrocaudal sensory afferent stimulation that induces motor activity, including alternating stepping. In this study, responsiveness to a tail pinch following treatment with quipazine (or saline vehicle control) was examined in spinal cord transected (at midthoracic level) and intact neonatal rats. Rat pups were secured in the supine posture with limbs unrestricted. Quipazine or saline was administered intraperitoneally and after a 10-min period, a tail pinch was administered. A 1-min baseline period prior to tail-pinch administration and a 1-min response period postpinch was observed and hind-limb motor activity, including locomotor-like stepping behavior, was recorded and analyzed. Neonatal rats showed an immediate and robust response to sensory stimulation induced by the tail pinch. Quipazine recovered hind-limb movement and step frequency in spinal rats back to intact levels, suggesting a synergistic, additive effect of 5-HT-receptor and sensory stimulation in spinal rats. Although levels of activity in spinal rats were restored with quipazine, movement quality (high vs. low amplitude) was only partially restored. (PsycINFO Database Record

Cortico-reticulo-spinal circuit reorganization enables functional recovery after severe spinal cord contusion

Leonie Asboth, Lucia Friedli, Janine Beauparlant, Cristina Martinez-Gonzalez, Selin Anil, Elodie Rey, Laetitia Baud, Galyna Pidpruzhnykova, Mark A Anderson, Polina Shkorbatova, Laura Batti, Stephane Pagès, Julie Kreider, Bernard L Schneider, Quentin Barraud, Gregoire CourtinePMID: 29556028 DOI: 10.1038/s41593-018-0093-5

Abstract

Severe spinal cord contusions interrupt nearly all brain projections to lumbar circuits producing leg movement. Failure of these projections to reorganize leads to permanent paralysis. Here we modeled these injuries in rodents. A severe contusion abolished all motor cortex projections below injury. However, the motor cortex immediately regained adaptive control over the paralyzed legs during electrochemical neuromodulation of lumbar circuits. Glutamatergic reticulospinal neurons with residual projections below the injury relayed the cortical command downstream. Gravity-assisted rehabilitation enabled by the neuromodulation therapy reinforced these reticulospinal projections, rerouting cortical information through this pathway. This circuit reorganization mediated a motor cortex-dependent recovery of natural walking and swimming without requiring neuromodulation. Cortico-reticulo-spinal circuit reorganization may also improve recovery in humans.Quipazine Elicits Swallowing in the Arterially Perfused Rat Preparation: A Role for Medullary Raphe Nuclei?

Victor Bergé-Laval, Christian GestreauPMID: 32698469 DOI: 10.3390/ijms21145120

Abstract

Pharmacological neuromodulation of swallowing may represent a promising therapeutic option to treat dysphagia. Previous studies suggested a serotonergic control of swallowing, but mechanisms remain poorly understood. Here, we investigated the effects of the serotonergic agonist quipazine on swallowing, using the arterially perfused working heart-brainstem (in situ) preparation in rats. Systemic injection of quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions. Methysergide, a 5-HT2 receptor antagonist, blocked the excitatory effect of quipazine on swallowing, but had no effect on spontaneous swallow rate. Microinjections of quipazine in the nucleus of the solitary tract were without effect. In contrast, similar injections in caudal medullary raphe nuclei increased swallow rate without changes in cardiorespiratory parameters. Thus, quipazine may exert an excitatory effect on raphe neurons via stimulation of 5-HT2A receptors, leading to increased excitability of the swallowing network. In conclusion, we suggest that pharmacological stimulation of swallowing by quipazine in situ represents a valuable model for experimental studies. This work paves the way for future investigations on brainstem serotonergic modulation, and further identification of neural populations and mechanisms involved in swallowing and/or swallow-breathing interaction.The Serotonergic Raphe Promote Sleep in Zebrafish and Mice

Grigorios Oikonomou, Michael Altermatt, Rong-Wei Zhang, Gerard M Coughlin, Christin Montz, Viviana Gradinaru, David A ProberPMID: 31248729 DOI: 10.1016/j.neuron.2019.05.038

Abstract

The role of serotonin (5-HT) in sleep is controversial: early studies suggested a sleep-promoting role, but eventually the paradigm shifted toward a wake-promoting function for the serotonergic raphe. Here, we provide evidence from zebrafish and mice that the raphe are critical for the initiation and maintenance of sleep. In zebrafish, genetic ablation of 5-HT production by the raphe reduces sleep, sleep depth, and the homeostatic response to sleep deprivation. Pharmacological inhibition or ablation of the raphe reduces sleep, while optogenetic stimulation increases sleep. Similarly, in mice, ablation of the raphe increases wakefulness and impairs the homeostatic response to sleep deprivation, whereas tonic optogenetic stimulation at a rate similar to baseline activity induces sleep. Interestingly, burst optogenetic stimulation induces wakefulness in accordance with previously described burst activity of the raphe during arousing stimuli. These results indicate that the serotonergic system promotes sleep in both diurnal zebrafish and nocturnal rodents. VIDEO ABSTRACT.Serotonin receptor and dendritic plasticity in the spinal cord mediated by chronic serotonergic pharmacotherapy combined with exercise following complete SCI in the adult rat

Patrick D Ganzer, Carl R Beringer, Jed S Shumsky, Chiemela Nwaobasi, Karen A MoxonPMID: 29526741 DOI: 10.1016/j.expneurol.2018.03.006

Abstract

Severe spinal cord injury (SCI) damages descending motor and serotonin (5-HT) fiber projections leading to paralysis and serotonin depletion. 5-HT receptors (5-HTRs) subsequently upregulate following 5-HT fiber degeneration, and dendritic density decreases indicative of atrophy. 5-HT pharmacotherapy or exercise can improve locomotor behavior after SCI. One might expect that 5-HT pharmacotherapy acts on upregulated spinal 5-HTRs to enhance function, and that exercise alone can influence dendritic atrophy. In the current study, we assessed locomotor recovery and spinal proteins influenced by SCI and therapy. 5-HT, 5-HTR, 5-HT

R, and dendritic densities were quantified both early (1 week) and late (9 weeks) after SCI, and also following therapeutic interventions (5-HT pharmacotherapy, bike therapy, or a combination). Interestingly, chronic 5-HT pharmacotherapy largely normalized spinal 5-HTR upregulation following injury. Improvement in locomotor behavior was not correlated to 5-HTR density. These results support the hypothesis that chronic 5-HT pharmacotherapy can mediate recovery following SCI, despite acting on largely normal spinal 5-HTR levels. We next assessed spinal dendritic plasticity and its potential role in locomotor recovery. Single therapies did not normalize the loss of dendritic density after SCI. Groups displaying significantly atrophied dendritic processes were rarely able to achieve weight supported open-field locomotion. Only a combination of 5-HT pharmacotherapy and bike therapy enabled significant open-field weigh-supported stepping, mediated in part by restoring spinal dendritic density. These results support the use of combined therapies to synergistically impact multiple markers of spinal plasticity and improve motor recovery.

Posture effects on spontaneous limb movements, alternated stepping, and the leg extension response in neonatal rats

Valerie Mendez-Gallardo, Megan E Roberto, Sierra D Kauer, Michele R BrumleyPMID: 26655784 DOI: 10.1016/j.physbeh.2015.12.001

Abstract

The development of postural control is considered an important factor for the expression of coordinated behavior such as locomotion. In the natural setting of the nest, newborn rat pups adapt their posture to perform behaviors of ecological relevance such as those related to suckling. The current study explores the role of posture in the expression of three behaviors in the newborn rat: spontaneous limb activity, locomotor-like stepping behavior, and the leg extension response (LER). One-day-old rat pups were tested in one of two postures--prone or supine--on each of these behavioral measures. Results showed that pups expressed more spontaneous activity while supine, more stepping while prone, and no differences in LER expression between the two postures. Together these findings show that posture affects the expression of newborn behavior patterns in different ways, and suggest that posture may act as a facilitator or a limiting factor in the expression of different behaviors during early development.Neuromodulatory Regulation of Behavioral Individuality in Zebrafish

Carlos Pantoja, Adam Hoagland, Elizabeth C Carroll, Vasiliki Karalis, Alden Conner, Ehud Y IsacoffPMID: 27397519 DOI: 10.1016/j.neuron.2016.06.016

Abstract

Inter-individual behavioral variation is thought to increase fitness and aid adaptation to environmental change, but the underlying mechanisms are poorly understood. We find that variation between individuals in neuromodulatory input contributes to individuality in short-term habituation of the zebrafish (Danio Rerio) acoustic startle response (ASR). ASR habituation varies greatly between individuals, but differences are stable over days and are heritable. Acoustic stimuli that activate ASR-command Mauthner cells also activate dorsal raphe nucleus (DRN) serotonergic neurons, which project to the vicinity of the Mauthner cells and their inputs. DRN neuron activity decreases during habituation in proportion to habituation and a genetic manipulation that reduces serotonin content in DRN neurons increases habituation, whereas serotonergic agonism or DRN activation with ChR2 reduces habituation. Finally, level of rundown of DRN activity co-segregates with extent of behavioral habituation across generations. Thus, variation between individuals in neuromodulatory input contributes to individuality in a core adaptive behavior. VIDEO ABSTRACT.Interactive Effects Between Exercise and Serotonergic Pharmacotherapy on Cortical Reorganization After Spinal Cord Injury

Guglielmo Foffani, Jed Shumsky, Eric B Knudsen, Patrick D Ganzer, Karen A MoxonPMID: 26338432 DOI: 10.1177/1545968315600523

Abstract

In rat models of spinal cord injury, at least 3 different strategies can be used to promote long-term cortical reorganization: (1) active exercise above the level of the lesion; (2) passive exercise below the level of the lesion; and (3) serotonergic pharmacotherapy. Whether and how these potential therapeutic strategies-and their underlying mechanisms of action-interact remains unknown. Methods In spinally transected adult rats, we compared the effects of active exercise above the level of the lesion (treadmill), passive exercise below the level of the lesion (bike), serotonergic pharmacotherapy (quipazine), and combinations of the above therapies (bike+quipazine, treadmill+quipazine, bike+treadmill+quipazine) on long-term cortical reorganization (9 weeks after the spinal transection). Cortical reorganization was measured as the percentage of cells recorded in the deafferented hindlimb cortex that responded to tactile stimulation of the contralateral forelimb. Results Bike and quipazine are "competing" therapies for cortical reorganization, in the sense that quipazine limits the cortical reorganization induced by bike, whereas treadmill and quipazine are "collaborative" therapies, in the sense that the reorganization induced by quipazine combined with treadmill is greater than the reorganization induced by either quipazine or treadmill.These results uncover the interactive effects between active/passive exercise and serotonergic pharmacotherapy on cortical reorganization after spinal cord injury, emphasizing the importance of understanding the effects of therapeutic strategies in spinal cord injury (and in other forms of deafferentation) from an integrated system-level approach.

Serotonergic activation of locomotor behavior and posture in one-day old rats

Hillary E Swann, R Blaine Kempe, Ashley M Van Orden, Michele R BrumleyPMID: 26795091 DOI: 10.1016/j.bbr.2016.01.006